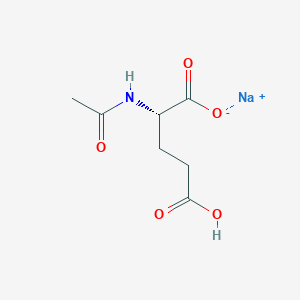
sodium (S)-2-acetamido-4-carboxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-2-acetamido-4-carboxybutanoate is a chemical compound that belongs to the class of amino acids It is a derivative of aspartic acid, where the amino group is acetylated, and the carboxyl group is in the form of a sodium salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (S)-2-acetamido-4-carboxybutanoate typically involves the acetylation of aspartic acid followed by neutralization with sodium hydroxide. The general steps are as follows:
Acetylation: Aspartic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl aspartic acid.
Neutralization: The N-acetyl aspartic acid is then neutralized with sodium hydroxide to form the sodium salt of (S)-2-acetamido-4-carboxybutanoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors and continuous neutralization processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Sodium (S)-2-acetamido-4-carboxybutanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to aspartic acid and acetic acid under acidic or basic conditions.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Aspartic acid and acetic acid.
Oxidation: Oxo derivatives of the original compound.
Substitution: Various acylated derivatives depending on the substituent used.
科学研究应用
Sodium (S)-2-acetamido-4-carboxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of sodium (S)-2-acetamido-4-carboxybutanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for its cellular uptake.
相似化合物的比较
Similar Compounds
Sodium (S)-2-acetamido-3-carboxypropanoate: Similar structure but with a shorter carbon chain.
Sodium (S)-2-acetamido-5-carboxypentanoate: Similar structure but with a longer carbon chain.
Uniqueness
Sodium (S)-2-acetamido-4-carboxybutanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its acetylated amino group and carboxylate form make it particularly useful in various applications compared to its analogs.
属性
CAS 编号 |
20640-61-3 |
|---|---|
分子式 |
C7H10NNaO5 |
分子量 |
211.15 g/mol |
IUPAC 名称 |
sodium;(2S)-2-acetamidopentanedioate;hydron |
InChI |
InChI=1S/C7H11NO5.Na/c1-4(9)8-5(7(12)13)2-3-6(10)11;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1/t5-;/m0./s1 |
InChI 键 |
OSORPTFXMHWGNO-JEDNCBNOSA-M |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
手性 SMILES |
[H+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+] |
规范 SMILES |
[H+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Monosodium N-acetylglutamate; Sodium N-acetylglutamate (1:1); |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















